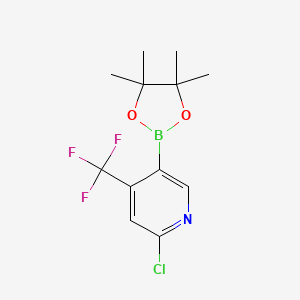
2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a compound closely related to 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, has been explored using 2-chloro-4-iodo-5-trifluoromethyl pyridine as a starting material. The reaction with n-butyl lithium reagent under specific conditions yielded the boronic acid with a high purity of 98.65% and a yield of 83.10%. Key parameters for the synthesis include a reaction temperature of -70°C, a reaction time of 2 hours, and a molar ratio of 1.00:1.20:1.20 for the starting iodopyridine, pinacol boronic ester, and n-butyl lithium, respectively, with a pH of 9.0 .
Molecular Structure Analysis
The molecular structure of the synthesized boronic acid was confirmed using High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Proton Nuclear Magnetic Resonance (1H NMR) . These techniques ensure the correct identification of the functional groups and the overall molecular framework of the compound.
Chemical Reactions Analysis
The Suzuki cross-coupling reactions involving a related compound, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, have been successfully carried out with various (hetero)aryl bromides. The reactions were facilitated by an iridium catalyst, leading to the formation of coupled products with isolated yields ranging from 46% to 95%. Notably, the boronic ester proved to be a versatile reagent, allowing for double and triple Suzuki couplings with dibromo- and tribromoarenes, respectively. This demonstrates the potential of such boronic esters in introducing strong electron-withdrawing groups into organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, such as its purity and yield, are significantly influenced by the reaction conditions. The high purity and yield achieved in the synthesis process highlight the compound's stability and the efficiency of the synthetic method. The use of HPLC, FTIR, and 1H NMR for characterization also provides insight into the compound's purity and structural integrity .
Aplicaciones Científicas De Investigación
Synthesis and Cross-Coupling Reactions
- Iridium-catalyzed aromatic borylation allows quick access to pyridine boronic esters, like 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester. These esters are crucial in Suzuki coupling reactions, enabling the connection of organic building blocks to synthesize complex molecules. Such esters serve as sources for introducing strong electron-withdrawing groups into organic compounds (Batool et al., 2016).
Analytical Challenges and Solutions
- Pinacolboronate esters present unique analytical challenges due to their facile hydrolysis. Unconventional approaches, like using non-aqueous and aprotic diluents and highly basic mobile phases in reversed-phase separation, are necessary for their stabilization and analysis (Zhong et al., 2012).
Luminescent Sensors for Carbohydrates
- Ir(iii) complexes bearing boronic acid groups, like those derived from pyridine boronic esters, can act as luminescent sensors for carbohydrates. These complexes show promising results in forming cyclic esters with sugars like glucose and fructose, which is significant in the field of molecular sensing (Hashemzadeh et al., 2020).
Fluorescence Enhancement
- The formation of exciplexes between pyridinium boronic acid and phenyl groups can be monitored using fluorescence. The addition of pinacol can lead to enhanced Lewis acidity and a significant increase in fluorescence, which is useful in chemical sensing and imaging (Huang et al., 2010).
Synthesis of Functionalized Molecules
- Vinyl boronates, like those derived from pyridine boronic esters, are used in Pd-catalyzed coupling reactions with various electrophiles. This is crucial for the synthesis of N-heterocyclic compounds and other functionalized molecules (Occhiato et al., 2005).
Catalytic and Synthetic Applications
- Copper-catalyzed trifluoromethylation of (hetero)aryl boronic acid pinacol esters, including pyridine boronic esters, is a recent advancement. This method is particularly significant for synthesizing trifluoromethylated (hetero)arenes, which are important in drug and OLED molecule development (Liu et al., 2023).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(14)5-7(8)12(15,16)17/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHWGHPUZRQLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)
![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)
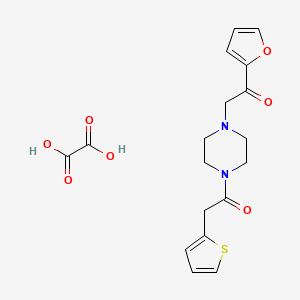
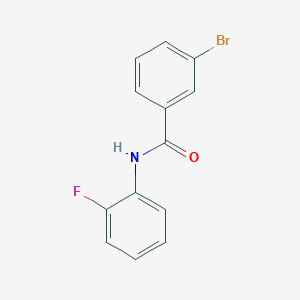

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
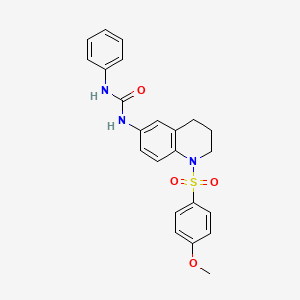

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)
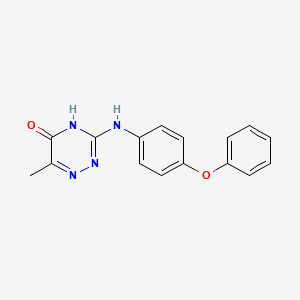
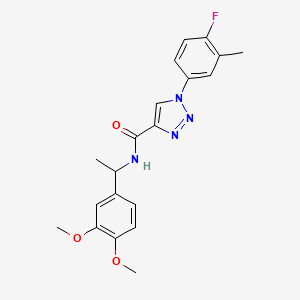
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)